(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarbothioamide
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Overview
Description
Hydrazinecarbothioamide, 2-[1-(2-hydroxyphenyl)ethylidene]-, (2E)- is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-[1-(2-hydroxyphenyl)ethylidene]-, (2E)- typically involves the reaction of hydrazinecarbothioamide with an aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may vary depending on the specific aldehyde or ketone used, but common conditions include room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include the use of specialized equipment and controlled environments to optimize the reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-[1-(2-hydroxyphenyl)ethylidene]-, (2E)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield various reduced forms. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
Hydrazinecarbothioamide, 2-[1-(2-hydroxyphenyl)ethylidene]-, (2E)- has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on different biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-[1-(2-hydroxyphenyl)ethylidene]-, (2E)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Hydrazinecarbothioamide, 2-[1-(2-hydroxyphenyl)ethylidene]-, (2E)- can be compared with other similar compounds, such as:
Hydrazinecarbothioamide, 2-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-N-phenyl-, (2E)-: This compound has a similar structure but includes a chloro group, which can affect its chemical properties and reactivity.
Thiosemicarbazide: Another related compound with similar functional groups but different overall structure and properties.
Properties
CAS No. |
7441-53-4 |
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Molecular Formula |
C9H11N3OS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
[(E)-1-(2-hydroxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3OS/c1-6(11-12-9(10)14)7-4-2-3-5-8(7)13/h2-5,13H,1H3,(H3,10,12,14)/b11-6+ |
InChI Key |
LXYOGTSBYWAKMS-IZZDOVSWSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC=CC=C1O |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CC=C1O |
Origin of Product |
United States |
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